molecular formula C18H14N2O5S B7793235 8-{[(5-Phenyl-1,3,4-oxadiazol-2-YL)sulfanyl]methyl}-2,4-dihydro-1,3-benzodioxine-6-carboxylic acid

8-{[(5-Phenyl-1,3,4-oxadiazol-2-YL)sulfanyl]methyl}-2,4-dihydro-1,3-benzodioxine-6-carboxylic acid

Cat. No.: B7793235
M. Wt: 370.4 g/mol
InChI Key: YSCSBODWMKBHPF-UHFFFAOYSA-N
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Description

8-{[(5-Phenyl-1,3,4-oxadiazol-2-YL)sulfanyl]methyl}-2,4-dihydro-1,3-benzodioxine-6-carboxylic acid is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a benzodioxine ring, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-{[(5-Phenyl-1,3,4-oxadiazol-2-YL)sulfanyl]methyl}-2,4-dihydro-1,3-benzodioxine-6-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the 1,3,4-oxadiazole ring: This can be achieved by the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Introduction of the sulfanyl group: The oxadiazole ring can be functionalized with a thiol group through nucleophilic substitution reactions.

    Formation of the benzodioxine ring: This involves the cyclization of a catechol derivative with an appropriate aldehyde or ketone.

    Coupling of the two moieties: The oxadiazole-thiol intermediate is then coupled with the benzodioxine derivative through a thioether linkage.

    Introduction of the carboxylic acid group: The final step involves the oxidation of a methyl group to a carboxylic acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

8-{[(5-Phenyl-1,3,4-oxadiazol-2-YL)sulfanyl]methyl}-2,4-dihydro-1,3-benzodioxine-6-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

    Hydrolysis: The carboxylic acid group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

    Substitution: Electrophiles such as bromine or nitric acid can be used for aromatic substitution.

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions can facilitate hydrolysis.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Substituted phenyl derivatives.

    Hydrolysis: Corresponding carboxylate salts or free carboxylic acids.

Scientific Research Applications

8-{[(5-Phenyl-1,3,4-oxadiazol-2-YL)sulfanyl]methyl}-2,4-dihydro-1,3-benzodioxine-6-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Materials Science: Possible applications in the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.

    Biological Studies: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Mechanism of Action

The mechanism of action of 8-{[(5-Phenyl-1,3,4-oxadiazol-2-YL)sulfanyl]methyl}-2,4-dihydro-1,3-benzodioxine-6-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole ring can act as a bioisostere for amides, potentially enhancing binding affinity and specificity. The sulfanyl group can participate in redox reactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    5-Phenyl-1,3,4-oxadiazole derivatives: These compounds share the oxadiazole ring and phenyl group but lack the benzodioxine and carboxylic acid moieties.

    Benzodioxine derivatives: Compounds with the benzodioxine ring but different substituents.

    Thioether-linked compounds: Molecules with a thioether linkage but different aromatic or heterocyclic groups.

Uniqueness

8-{[(5-Phenyl-1,3,4-oxadiazol-2-YL)sulfanyl]methyl}-2,4-dihydro-1,3-benzodioxine-6-carboxylic acid is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of both the oxadiazole and benzodioxine rings, along with the sulfanyl and carboxylic acid groups, makes it a versatile compound for various applications.

Properties

IUPAC Name

8-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanylmethyl]-4H-1,3-benzodioxine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O5S/c21-17(22)12-6-13-8-23-10-24-15(13)14(7-12)9-26-18-20-19-16(25-18)11-4-2-1-3-5-11/h1-7H,8-10H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSCSBODWMKBHPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(=CC(=C2)C(=O)O)CSC3=NN=C(O3)C4=CC=CC=C4)OCO1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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